N-(4-bromo-2-fluorophenyl)-3-chlorobenzamide
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Overview
Description
N~1~-(4-bromo-2-fluorophenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, along with a chlorine atom at the 3-position of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-bromo-2-fluorophenyl)-3-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and 3-chlorobenzoic acid.
Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N1-(4-bromo-2-fluorophenyl)-3-chlorobenzamide.
Industrial Production Methods
In an industrial setting, the production of N1-(4-bromo-2-fluorophenyl)-3-chlorobenzamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-bromo-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas with a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.
Scientific Research Applications
N~1~-(4-bromo-2-fluorophenyl)-3-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-bromo-2-fluorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Shares similar structural features but lacks the benzamide moiety.
3-Chlorobenzamide: Contains the benzamide group but lacks the bromine and fluorine substitutions.
Uniqueness
N~1~-(4-bromo-2-fluorophenyl)-3-chlorobenzamide is unique due to the specific combination of bromine, fluorine, and chlorine substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H8BrClFNO |
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Molecular Weight |
328.56 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-4-5-12(11(16)7-9)17-13(18)8-2-1-3-10(15)6-8/h1-7H,(H,17,18) |
InChI Key |
PDEZEHUKPMWMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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